REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]([C:16]2[NH:17][C:18]3[C:23]([CH:24]=2)=[CH:22][C:21]([Cl:25])=[CH:20][CH:19]=3)=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:25][C:21]1[CH:22]=[C:23]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16]([C:14]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:15])=[CH:24]2
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in CH2Cl2 (100 mL)
|
Type
|
ADDITION
|
Details
|
Saturated aqueous NaHCO3 (100 mL) was added slowly
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After 20 min the organic layer was separated
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
washed with water (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (30 mL), and dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography (0-35% methanol/dichloromethane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)C(=O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |